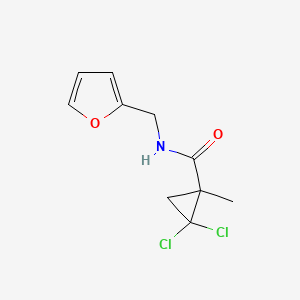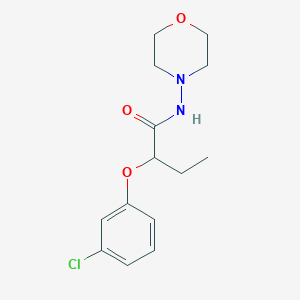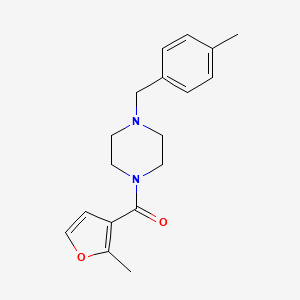![molecular formula C17H16N2O4 B4179858 N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179858.png)
N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as NBDA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDA belongs to the family of benzodioxine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been reported to interact with certain proteins, such as heat shock protein 90 (Hsp90) and histone deacetylase (HDAC), which play important roles in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO), in macrophages and microglia. This compound has also been shown to increase the levels of intracellular glutathione (GSH), which is an important antioxidant molecule. Moreover, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Advantages and Limitations for Lab Experiments
N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. This compound has also been shown to exhibit dose-dependent effects, which makes it a suitable compound for dose-response studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Moreover, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide research. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This would provide valuable information on the bioavailability, distribution, metabolism, and excretion of this compound in animal models. Another potential direction is to explore the potential synergistic effects of this compound with other compounds, such as chemotherapeutic agents or natural products. This could lead to the development of novel combination therapies for cancer treatment. Moreover, the potential neuroprotective effects of this compound could be further investigated in animal models of neurodegenerative diseases. Finally, the development of more potent and selective this compound analogs could lead to the discovery of new therapeutic agents with better efficacy and safety profiles.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This compound has also been reported to have antioxidant activity by scavenging free radicals and preventing lipid peroxidation. Moreover, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells, such as breast cancer and lung cancer cells.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-13-3-2-4-14(10-13)19-17(21)12-5-6-15-16(9-12)23-8-7-22-15/h2-6,9-10H,7-8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDFRLDPXUBZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride](/img/structure/B4179783.png)

![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4179789.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4179791.png)
![N-[3-(aminocarbonyl)-2-thienyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179793.png)
![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)

![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-{3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4179833.png)
![5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4179839.png)
![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4179853.png)

![2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4179877.png)
